![molecular formula C13H16O5 B1320819 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid CAS No. 103876-89-7](/img/structure/B1320819.png)
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid
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Overview
Description
Scientific Research Applications
Environmental Science: Degradation Studies
MOBA’s stability and degradation under various environmental conditions are of interest. Studying its breakdown products can provide insights into the environmental impact of similar compounds and help in designing more eco-friendly chemicals .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, MOBA can be used as a standard or reference compound in chromatographic and spectroscopic methods. Its unique structure makes it suitable for calibrating instruments and developing new analytical techniques .
Biochemistry: Enzyme Interaction Studies
MOBA can be used in biochemistry for enzyme interaction studies. Its structure can interact with various enzymes, and modifications to the molecule can help in understanding the structure-activity relationships in biological systems .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid are currently unknown . This compound is a unique chemical that has been provided to early discovery researchers for further study .
Mode of Action
It is believed that the compound interacts with its targets in a way that induces changes at the molecular level .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid are currently unknown . These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is currently unknown . Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound .
properties
IUPAC Name |
4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-8-9-18-11-4-2-10(3-5-11)12(14)6-7-13(15)16/h2-5H,6-9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCIFWNVZMCGAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid |
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